4-(Pyridin-4-yl)benzaldehyd

Übersicht

Beschreibung

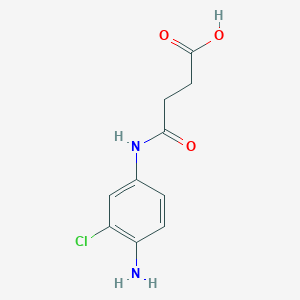

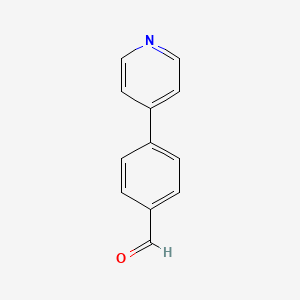

4-(Pyridin-4-yl)benzaldehyde is a chemical compound that is of significant interest in various fields of chemistry and materials science due to its potential applications in catalysis, synthesis of polymers, and the formation of metal-organic frameworks. The compound features a pyridine ring attached to a benzaldehyde group, which allows it to act as a ligand in coordination chemistry and as a precursor in organic synthesis.

Synthesis Analysis

The synthesis of derivatives of 4-(Pyridin-4-yl)benzaldehyde can be achieved through various methods. For instance, the compound can be used as a starting material in the synthesis of styrylpyridine derivatives, as demonstrated in the preparation of trans-4-(2-(pyridin-2-yl)vinylbenzaldehyde and its isomers . These derivatives were synthesized using a Knoevenagel reaction, which is a condensation reaction typically used to form carbon-carbon double bonds in the presence of a base. Additionally, the synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde, a water-soluble aldehyde important for small molecule anticancer drugs, was achieved through a multi-step process starting from commercially available terephthalaldehyde .

Molecular Structure Analysis

The molecular structure of derivatives of 4-(Pyridin-4-yl)benzaldehyde has been characterized using various techniques such as X-ray diffraction, which provides detailed information about the crystal structure and geometry of the molecules . The X-ray structures of the styrylpyridine derivatives revealed their space groups and lattice parameters, which are crucial for understanding the properties and reactivity of these compounds.

Chemical Reactions Analysis

4-(Pyridin-4-yl)benzaldehyde and its derivatives are involved in various chemical reactions. For example, the compound can participate in the formation of Schiff bases, which are typically formed by the condensation of an aldehyde with an amine . These Schiff bases can be used as biosorbents for the removal of heavy metals from aqueous environments. Furthermore, the compound is involved in the synthesis of novel complexes with potential applications in luminescence and magnetic properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(Pyridin-4-yl)benzaldehyde derivatives have been studied using spectroscopic methods such as FT-IR, NMR, UV-Vis, and Mass spectroscopy . These studies provide insights into the vibrational modes, electronic transitions, and molecular orbitals of the compounds. Additionally, computational methods such as Density Functional Theory (DFT) have been employed to predict and compare the properties of these compounds with experimental data . Theoretical calculations of molecular electrostatic potential, frontier molecular orbitals, and non-linear optical properties have also been performed to further understand the behavior of these molecules .

Wissenschaftliche Forschungsanwendungen

Chemische Synthese

„4-(Pyridin-4-yl)benzaldehyd“ ist ein wichtiger Bestandteil in verschiedenen chemischen Synthesen. Es wird oft als Baustein bei der Synthese komplexerer organischer Verbindungen verwendet .

Lumineszierende Metall-Organische Gerüste

Diese Verbindung wurde beim Aufbau eines neuartigen, säulenartig geschichteten, verschlungenen, lumineszierenden Metall-Organischen Gerüsts [Zn2 (bpdc)2 (BPyTPE)] (1) (BPyTPE = (E)-1,2-Diphenyl-1,2-bis (4- (pyridin-4-yl)phenyl)ethen) verwendet . Diese Gerüste haben potenzielle Anwendungen in Bereichen wie Gasspeicherung, Katalyse und Medikamentenverabreichung.

Biologische Studien

„this compound“ wurde in biologischen Studien verwendet. Beispielsweise wurde es bei der Synthese von Verbindungen verwendet, die eine signifikante Aktivität gegen E. coli zeigten.

Arzneimittelentwicklung

Diese Verbindung wird als reaktiver Metabolit von Atazanavir verwendet , einem Medikament zur Behandlung und Vorbeugung des humanen Immunschwächevirus (HIV). Dies unterstreicht seine potenzielle Rolle in der Arzneimittelentwicklung.

Safety and Hazards

Eigenschaften

IUPAC Name |

4-pyridin-4-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c14-9-10-1-3-11(4-2-10)12-5-7-13-8-6-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBJXDIYHLGBQOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10348662 | |

| Record name | 4-(Pyridin-4-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

99163-12-9 | |

| Record name | 4-(Pyridin-4-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(pyridin-4-yl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What structural features of 4-(pyridin-4-yl)benzaldehyde make it suitable for constructing coordination polymers?

A1: 4-(Pyridin-4-yl)benzaldehyde possesses two key structural features that make it a desirable ligand for coordination polymer synthesis:

- The aldehyde oxygen: While less common than the pyridine nitrogen, the aldehyde oxygen can also participate in coordination, leading to diverse coordination modes and potentially influencing the dimensionality of the resulting framework. []

Q2: How does the choice of metal ion affect the structure and properties of coordination polymers containing 4-(pyridin-4-yl)benzaldehyde?

A2: Research demonstrates that the metal ion plays a crucial role in dictating both the structure and properties of coordination polymers derived from 4-(pyridin-4-yl)benzaldehyde. For instance:

- Copper(II) and Cobalt(II) complexes: These metal ions, with their preference for octahedral or distorted octahedral geometries, yielded 3D interpenetrated frameworks with large channels. [] These channels, a direct consequence of the structural arrangement, are thought to be responsible for the observed selective adsorption of Congo Red dye. []

- Zinc(II) complex: This complex adopted a 2D layered structure, likely due to the Zn(II) ion's preference for tetrahedral coordination. Interestingly, this complex exhibited strong luminescence and functioned as a sensitive and selective sensor for nitrofuran antibiotics. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.